

# Technical Guide: p-Hydroxybutyranilide (PHBA)

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## Compound of Interest

Compound Name: 4'-Hydroxybutyranilide

CAS No.: 101-91-7

Cat. No.: B093819

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## A Mechanistic Probe for Acyl-Chain Homologation in Acetaminophen Toxicology

### Executive Summary

p-Hydroxybutyranilide (**4'-Hydroxybutyranilide**; PHBA) is the

-acyl homologue of the widely used analgesic acetaminophen (APAP). While structurally similar to APAP, PHBA serves primarily as a mechanistic probe in toxicological research. It allows scientists to decouple the effects of steric bulk and lipophilicity from the core redox properties of the phenol moiety during metabolic activation.

This guide details the physicochemical profile, synthesis, and comparative toxicology of PHBA. It highlights the critical finding that acyl-chain elongation does not necessarily mitigate toxicity; rather, in specific hepatocyte models, increasing chain length (from acetyl to butyryl) can exacerbate cytotoxicity, challenging the "steric hindrance" safety hypothesis.

### Part 1: Chemical Identity & Physicochemical Profile[1]

PHBA is an anilide derivative characterized by a 4-hydroxyphenyl ring

-acylated with a butyryl chain. Its increased lipophilicity relative to APAP alters its membrane permeability and enzyme affinity (specifically CYP450 isoforms).

Table 1: Physicochemical Datasheet

Property	Value	Context/Notes
IUPAC Name	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">  -(4-hydroxyphenyl)butanamide	Also: 4'-Hydroxybutyranilide
CAS Registry	101-91-7	Key identifier for procurement
Molecular Formula		Homologous series (+2 vs APAP)
Molecular Weight	179.22 g/mol	
Melting Point	137 – 141 °C	Distinct from APAP (169 °C)
LogP (Octanol/Water)	~1.72 (Experimental/Calc)	Significantly more lipophilic than APAP (0.[1]46)
pKa	~9.5 – 9.9 (Phenolic OH)	Similar ionization profile to APAP
Solubility	Ethanol, DMSO, Methanol	Limited aqueous solubility compared to APAP

## Part 2: Synthetic Routes & Process Chemistry

The synthesis of PHBA follows a classic nucleophilic acyl substitution. To ensure high purity for biological assays, the Anhydride Reflux Method is preferred over acid chloride routes to minimize chlorinated impurities.

### Protocol: Synthesis via Butyric Anhydride

Principle: The amine group of 4-aminophenol is acylated by butyric anhydride. The reaction is selective for the amine over the phenol under neutral/mildly acidic conditions, but

-acylation can occur if pH is too high.

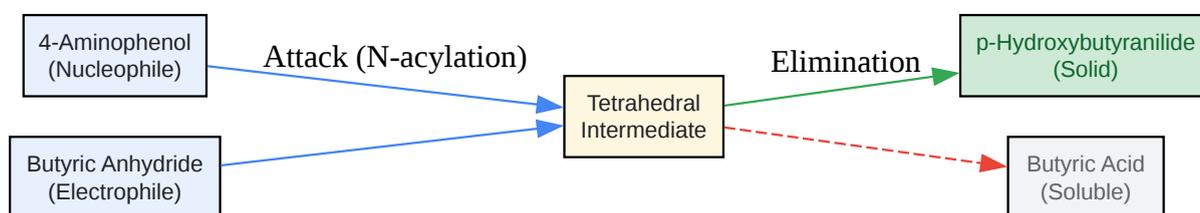
Reagents:

- 4-Aminophenol (Sublimed grade preferred to avoid oxidation products)
- Butyric Anhydride (1.1 equivalents)
- Solvent: Water/Ethanol (1:1 mixture) or Ethyl Acetate (for anhydrous route)

#### Step-by-Step Workflow:

- Dissolution: Suspend 4-aminophenol (10.9 g, 0.1 mol) in 50 mL of water/ethanol mixture at 50°C. Ensure the solution is deoxygenated (nitrogen sparge) to prevent pink discoloration (oxidation).
- Acylation: Add butyric anhydride (17.4 g, 0.11 mol) dropwise over 20 minutes with vigorous stirring.
- Reflux: Heat the mixture to mild reflux (approx. 85-90°C) for 60 minutes. The suspension will clear as the product forms, then may precipitate upon cooling.
- Crystallization: Cool the reaction vessel slowly to 4°C. The crude anilide will crystallize as white/off-white plates.
- Purification: Filter the solid. Recrystallize from 30% aqueous ethanol.
  - QC Check: The final product must be colorless. A pink hue indicates unreacted aminophenol or quinone impurities.
- Drying: Vacuum dry at 50°C for 4 hours.

#### Visualization: Synthetic Pathway



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Figure 1: Nucleophilic acyl substitution pathway for PHBA synthesis.

## Part 3: Comparative Pharmacology & Toxicology

This section addresses the core scientific utility of PHBA: understanding the Structure-Toxicity Relationship (STR) of acetaminophen analogues.

### The "Safe Analogue" Fallacy

Early hypotheses suggested that increasing the steric bulk of the

-acyl group (e.g., changing acetyl to butyryl) might sterically hinder the enzymatic oxidation to the toxic quinone imine. However, modern research contradicts this for the para series.

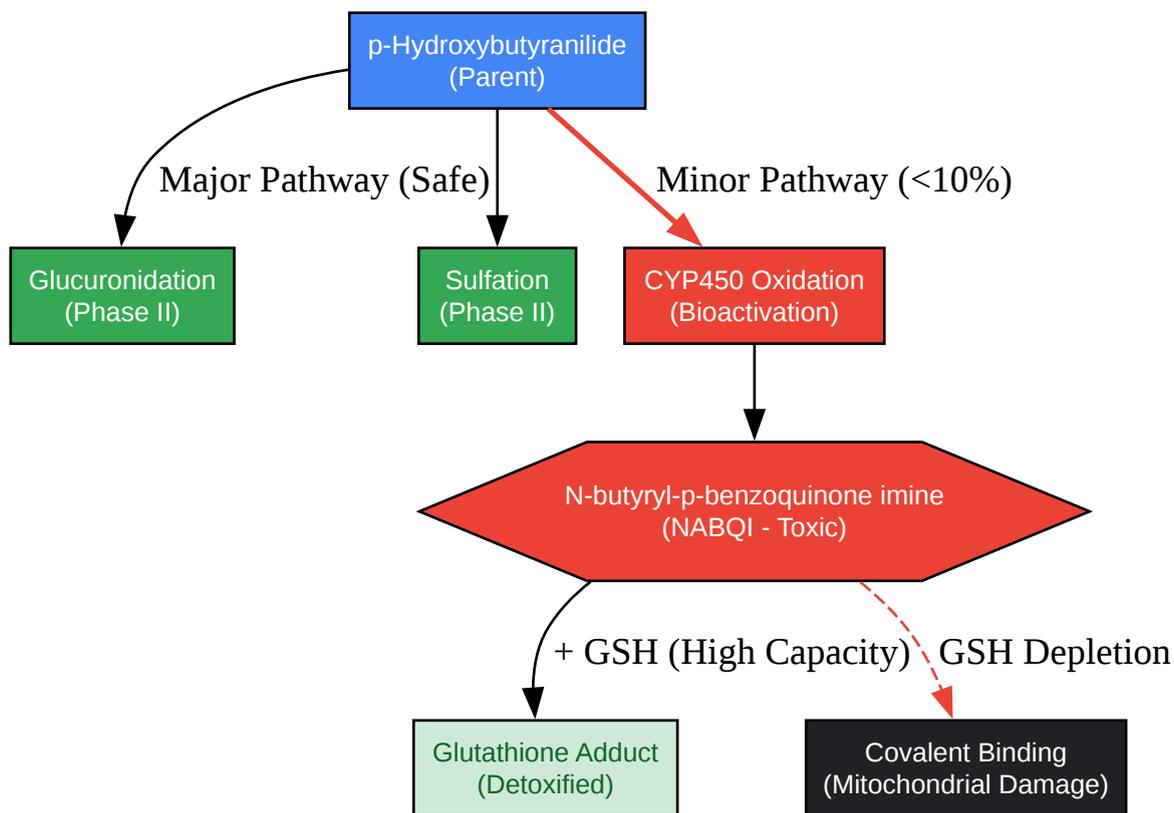
Key Finding: Homologating the acyl chain from C2 (APAP) to C4 (PHBA) often increases cytotoxicity in isolated hepatocytes (approx. 2-fold to 80-fold depending on the model).[2]

### Mechanism of Action: The "NABQI" Pathway

Like APAP, PHBA undergoes metabolic activation. The toxicity is driven by the formation of a reactive electrophile.

- Bioactivation: CYP450 enzymes (primarily CYP2E1 and CYP1A2) oxidize PHBA to  
-butyryl-  
-benzoquinone imine (NABQI).
- Lipophilicity Factor: The butyryl chain increases LogP (1.72 vs 0.46). This enhances membrane permeability and potentially increases the affinity for CYP active sites, leading to faster rates of reactive metabolite formation in some systems.
- Detoxification Failure: While Glutathione (GSH) traps NABQI, the higher flux of the lipophilic metabolite can overwhelm cellular GSH stores more rapidly than APAP in specific concentrations.

Visualization: Metabolic Divergence



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Figure 2: Metabolic fate of PHBA. Note the parallel to APAP, forming the toxic NABQI intermediate.

## Part 4: Analytical Methodologies

For researchers validating PHBA in biological matrices, the following HPLC-UV/MS conditions are standard.

Table 2: HPLC Protocol for PHBA Detection

Parameter	Condition	Rationale
Column	C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)	Required for retaining the lipophilic butyryl chain.
Mobile Phase A	Water + 0.1% Formic Acid	Acidification suppresses ionization of the phenol, sharpening peaks.
Mobile Phase B	Acetonitrile or Methanol	Organic modifier.
Gradient	10% B to 60% B over 15 mins	PHBA elutes later than APAP due to higher hydrophobicity.
Detection	UV @ 244 nm	for the acetanilide chromophore.
Mass Spec	ESI Positive Mode ( = 180.2)	Preferred for quantification in plasma/media.

## References

- PubChem. (2025).[3][4] **4'-Hydroxybutyranilide** | C10H13NO2.[3] National Library of Medicine. [\[Link\]](#)
- Nelson, S. D., et al. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen. Chemical Research in Toxicology. (Demonstrates increased toxicity with chain elongation). [\[Link\]](#)

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## Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]

- [2. Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Acetanilide | C8H9NO | CID 904 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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